Specific Scientific Field: Tissue Engineering and Regenerative Medicine.
Summary of the Application: Cyclo(RGDfK) has been used to functionalize spider silk cell scaffolds, improving their performance significantly.
Methods of Application or Experimental Procedures: The method involves a simple chemical functionalization approach that improves the adhesion of human mesenchymal stem cells (CiMSCs) to a recombinant spider silk biomaterial. This method is used to produce cyclo(RGDfK) functionalized films and macroscopic fibers.
Results or Outcomes: Over a period of 24 hours, the cyclo(RGDfK) functionalized films and fibers displayed significantly improved performance in CiMSC culture, yielding far greater cell numbers than the controls.
Specific Scientific Field: Cancer Therapy and Drug Delivery.
Summary of the Application: Cyclo(RGDfK) is a high affinity ligand of alphaVbeta3 integrin, an integrin membrane receptor closely associated with tumor progression. This is due to the ability of the RGD motif to interact with integrin membrane receptors, such as alphaVbeta3, which plays an important role in tumor-induced angiogenesis and metastasis.
Methods of Application or Experimental Procedures: The cyclic pentapeptide c(RGDfK) is synthesized on a solid-phase. The protocols described allow the modification of the peptide directly on the solid support in order to obtain novel derivatives for biomedical applications.
Results or Outcomes: The protocols developed in this study allow the production of c(RGDfK) peptide without any cyclodimerisation by-products.
Specific Scientific Field: Biochemistry and Molecular Biology.
Summary of the Application: Cyclo(RGDfK) has been used to functionalize spider silk cell scaffolds.
Cyclo(-Arg-Gly-Asp-D-Phe-Lys) is a cyclic peptide that serves as a significant integrin inhibitor, particularly targeting the αvβ3 integrin, which is often overexpressed in various tumors. This compound is recognized for its high tumor-targeting properties, making it a valuable candidate in cancer therapy, especially for non-small-cell lung cancer. The structure of Cyclo(-RGDfK) consists of a cyclic arrangement of the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and lysine, which enhances its stability and binding affinity to integrins compared to linear peptides .
Cyclo(RGDfK) acts as a specific inhibitor of αvβ3 integrin. It binds to the RGD-recognition site on the integrin, preventing it from interacting with its natural ligands (molecules that bind to the integrin) []. This disrupts cell adhesion, migration, and signaling processes mediated by αvβ3 integrin.
The primary biological activity of Cyclo(-RGDfK) is its ability to inhibit the interaction between integrins and their ligands. This inhibition plays a crucial role in blocking tumor cell adhesion and migration. The compound has demonstrated significant uptake in tumors both in vitro and in vivo studies. Its specificity for αvβ3 integrin makes it particularly effective in targeting angiogenesis and tumor metastasis . Additionally, Cyclo(-RGDfK) has been functionalized to enhance its biological applications, including use in tissue engineering and regenerative medicine .
The synthesis of Cyclo(-RGDfK) can be achieved through several methods:
Cyclo(-RGDfK) has several notable applications:
Studies have shown that Cyclo(-RGDfK) interacts specifically with αvβ3 integrin receptors on the surface of tumor cells. This interaction results in enhanced cellular uptake and retention within tumors. Research has also explored its potential synergistic effects when combined with other therapeutic agents, suggesting that it may enhance the efficacy of existing cancer treatments by improving drug delivery mechanisms .
Cyclo(-RGDfK) shares structural similarities with several other cyclic peptides that also target integrins. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Cyclo(-RGD) | Arg-Gly-Asp | Simpler structure; less specificity than Cyclo(-RGDfK). |
Cyclo(-RGDfV) | Arg-Gly-Asp-Val | Increased binding affinity for certain integrins. |
Cyclo(-RGEfK) | Arg-Gly-Glu-D-Phe-Lys | Different amino acid composition affects binding properties. |
Cyclo(-RGDfL) | Arg-Gly-Asp-D-Phe-Leu | Exhibits unique biological activities compared to Cyclo(-RGDfK). |
The uniqueness of Cyclo(-RGDfK) lies primarily in its enhanced stability due to the presence of D-phenylalanine and lysine residues, which contribute to its specificity and effectiveness as an integrin inhibitor compared to other compounds listed above .